12-Iodododecan-1-ol
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Overview
Description
12-Iodododecan-1-ol, also known as 1-Iodododecane, is an organic compound with the molecular formula C₁₂H₂₅I. It is a long-chain alkyl iodide, where an iodine atom is attached to the terminal carbon of a dodecane chain. This compound is of interest due to its reactivity and applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Iodododecan-1-ol can be synthesized through several methods. One common approach involves the iodination of dodecanol. This reaction typically uses iodine (I₂) and a reducing agent such as phosphorus trichloride (PCl₃) or red phosphorus in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 12-Iodododecan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The iodine atom can be reduced to form dodecane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Dodecanol, dodecanenitrile.
Oxidation: Dodecanal, dodecanoic acid.
Reduction: Dodecane.
Scientific Research Applications
12-Iodododecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of surfactants and other long-chain alkyl derivatives.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds in diagnostic imaging.
Mechanism of Action
The mechanism of action of 12-Iodododecan-1-ol largely depends on its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and protein function. The alcohol group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-Bromododecane: Similar in structure but with a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
1-Chlorododecane: Contains a chlorine atom, which makes it even less reactive than 1-Bromododecane.
Uniqueness: 12-Iodododecan-1-ol is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
12-iodododecan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25IO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBHRFYMWDOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCI)CCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548585 |
Source
|
Record name | 12-Iodododecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57395-52-5 |
Source
|
Record name | 12-Iodododecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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